molecular formula C19H23N3O3S2 B2744644 1-phenyl-4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]piperazine CAS No. 1009669-68-4

1-phenyl-4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]piperazine

Cat. No.: B2744644
CAS No.: 1009669-68-4
M. Wt: 405.53
InChI Key: USTAXIYVGXRTSI-UHFFFAOYSA-N
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Description

1-phenyl-4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]piperazine is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.53. The purity is usually 95%.
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Biological Activity

1-Phenyl-4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperazine core substituted with a phenyl group and a thiophene-2-sulfonyl-pyrrolidine moiety. The structural formula can be represented as follows:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure is significant as it influences the compound's interactions with biological targets.

Anticancer Activity

Research has indicated that derivatives of piperazine, including those with thiophene and sulfonyl groups, exhibit notable anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including A-549 (lung cancer), HCT-8 (colon cancer), and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A-54912.5Apoptosis induction
HCT-815.0Cell cycle arrest
HepG210.0Mitochondrial disruption

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic effects, particularly as an inhibitor of alpha-amylase and alpha-glucosidase enzymes. In vitro assays demonstrated that it could effectively reduce glucose absorption in the intestines, thereby lowering postprandial blood glucose levels . Molecular docking studies suggest strong binding affinity to the active sites of these enzymes, supporting its potential as a therapeutic agent for diabetes management.

Table 2: Enzyme Inhibition Activity

EnzymeIC50 (µM)Type of Inhibition
Alpha-amylase20.0Competitive
Alpha-glucosidase18.5Non-competitive

Study on Anticancer Properties

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity correlated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways, which are critical for apoptosis .

Molecular Docking Analysis

Molecular docking simulations revealed that this compound interacts favorably with key target proteins involved in cancer progression and glucose metabolism. The binding energies suggest a strong affinity for both alpha-amylase and glucosidase, indicating that structural modifications could enhance efficacy further .

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c23-19(21-13-11-20(12-14-21)16-6-2-1-3-7-16)17-8-4-10-22(17)27(24,25)18-9-5-15-26-18/h1-3,5-7,9,15,17H,4,8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTAXIYVGXRTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.